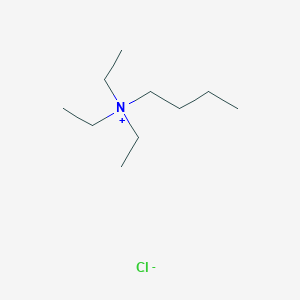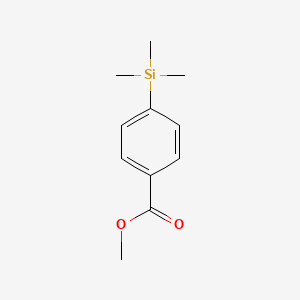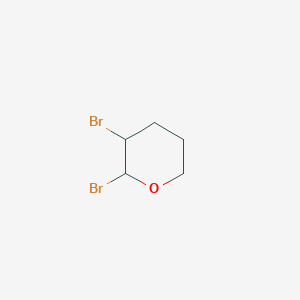
9H-Carbazol-2-carbonitril
Übersicht
Beschreibung
9H-Carbazole-2-carbonitrile is a chemical compound formed by the fusion of carbazole and benzonitrile. It is known for its role as an acceptor in donor-acceptor type blue thermally activated delayed fluorescence emitters. This compound is significant in the field of organic electronics due to its unique photophysical properties .
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties
Wirkmechanismus
Target of Action
The primary target of 9H-carbazole-2-carbonitrile is the donor–acceptor type (D–A type) blue thermally activated delayed fluorescence (TADF) emitters . The compound acts as an acceptor in these emitters, contributing to the narrowing of charge-transfer emissions .
Mode of Action
9H-carbazole-2-carbonitrile interacts with its targets by forming a new acceptor core through the fusion of carbazole and benzonitrile . This interaction results in the construction of D–A type TADF emitters based on the 9H-carbazole-2-carbonitrile acceptor . These emitters show deep-blue emissions with high photoluminescence quantum yields .
Biochemical Pathways
The biochemical pathways affected by 9H-carbazole-2-carbonitrile involve the process of thermally activated delayed fluorescence . The compound’s interaction with its targets leads to narrowed charge-transfer emissions, which are significantly narrower compared to those of typical D–A type TADF emitters .
Result of Action
The molecular and cellular effects of 9H-carbazole-2-carbonitrile’s action include the production of deep-blue emissions from 439 to 457 nm with high photoluminescence quantum yields of up to 85% in degassed toluene solutions . Additionally, all 9H-carbazole-2-carbonitrile-based deep-blue TADF emitters result in narrow charge-transfer emissions .
Action Environment
The action, efficacy, and stability of 9H-carbazole-2-carbonitrile can be influenced by environmental factors such as the presence of nitrogen atmosphere and the temperature conditions during the synthesis process . For instance, the reaction mixture containing 9H-carbazole-2-carbonitrile needs to be cooled to 0 °C, then heated to 150 °C for 16 hours under a nitrogen atmosphere .
Biochemische Analyse
Biochemical Properties
9H-Carbazole-2-Carbonitrile has been used as an acceptor in the construction of donor-acceptor type (D-A type) blue thermally activated delayed fluorescence (TADF) emitters
Molecular Mechanism
The molecular mechanism of 9H-Carbazole-2-Carbonitrile is primarily understood in the context of its role in thermally activated delayed fluorescence (TADF) emitters . It is known to show deep-blue emissions with high photoluminescence quantum yields
Temporal Effects in Laboratory Settings
In laboratory settings, 9H-Carbazole-2-Carbonitrile has been observed to result in narrow charge-transfer emissions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-2-carbonitrile typically involves the fusion of carbazole and benzonitrile. One common method includes the use of a palladium-catalyzed Larock indole synthesis, which is a versatile method for constructing indole derivatives. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 9H-carbazole-2-carbonitrile may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of carbazole-2-carbonitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the carbazole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole ring .
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dimethyl-9H-carbazol-9-ylpyridine
- 3,6-Dimethyl-9H-carbazol-9-ylpyridine
- 3,6-Di-tert-butyl-9H-carbazol-9-ylpyridine
Comparison: 9H-Carbazole-2-carbonitrile stands out due to its unique combination of carbazole and benzonitrile, which imparts distinct photophysical properties. Compared to other carbazole derivatives, it exhibits narrower charge-transfer emissions and higher photoluminescence quantum yields, making it highly efficient for use in OLEDs and other optoelectronic devices .
Eigenschaften
IUPAC Name |
9H-carbazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWEUBVPCXIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471308 | |
| Record name | 9H-carbazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57955-18-7 | |
| Record name | 9H-carbazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
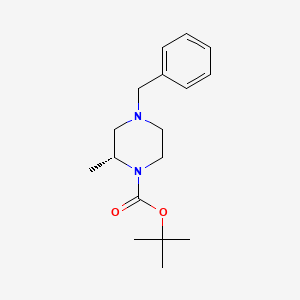

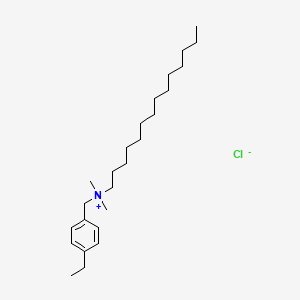
![(1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B1625224.png)



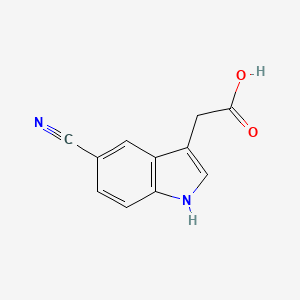
![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)

